1-(2-tert-Butylcyclohex-1-en-1-yl)ethan-1-one
Description
Properties
CAS No. |
64764-64-3 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(2-tert-butylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C12H20O/c1-9(13)10-7-5-6-8-11(10)12(2,3)4/h5-8H2,1-4H3 |
InChI Key |
HLDJCMTVJNXFCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CCCC1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-tert-Butylcyclohex-1-en-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with tert-butyl bromide in the presence of a strong base, followed by dehydrogenation to form the cyclohexene ring. Another method includes the Friedel-Crafts acylation of tert-butylcyclohexene with acetyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes to ensure high yield and purity. The use of heterogeneous catalysts, such as zeolites or metal oxides, can facilitate the alkylation and acylation reactions. Additionally, continuous flow reactors may be employed to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-tert-Butylcyclohex-1-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as halides or amines, under acidic or basic conditions
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted cyclohexenes
Scientific Research Applications
1-(2-tert-Butylcyclohex-1-en-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-tert-Butylcyclohex-1-en-1-yl)ethan-1-one involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s ketone group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. Additionally, the tert-butyl group can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 1-(2-tert-Butylcyclohex-1-en-1-yl)ethan-1-one with structurally related ethanone derivatives:
Key Observations:
- Steric Effects : The tert-butyl group in the target compound and its thiophene analog () necessitates high-temperature reactions and inert conditions due to steric hindrance, contrasting with less bulky analogs (e.g., cyclohexyl or phenylthio derivatives) synthesized under milder conditions .
- Electronic Effects: Conjugation between the cyclohexene ring and acetyl group may enhance electrophilicity at the ketone, similar to fluorenyl ethanones in , which undergo further functionalization .
Physicochemical Properties
- Melting Point : The target compound is expected to be a liquid or low-melting solid, similar to 1-cyclohexyl-2-(phenylthio)ethan-1-one (liquid, ) and contrasting with crystalline benzimidazole derivatives () .
- Thermal Stability : tert-Butyl groups enhance thermal stability, as seen in ’s high-temperature synthesis, whereas less substituted analogs (e.g., phenylthio derivatives) decompose more readily .
Q & A
Q. What experimental methodologies are recommended for synthesizing 1-(2-tert-Butylcyclohex-1-en-1-yl)ethan-1-one?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the cyclohexene backbone. Key steps include:
- Friedel-Crafts acylation to introduce the ethanone group.
- Steric-controlled alkylation to attach the tert-butyl group, requiring anhydrous conditions and catalysts like AlCl₃ or BF₃·Et₂O.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Challenges include managing steric hindrance from the tert-butyl group, which may necessitate prolonged reaction times or elevated temperatures .
Q. How can researchers validate the structural integrity and purity of this compound?
- Spectroscopic characterization :
- ¹H/¹³C NMR : Identify aromatic protons (δ 5.5–6.5 ppm for cyclohexene) and carbonyl groups (δ 200–210 ppm in ¹³C).
- FT-IR : Confirm ketone C=O stretching (~1700 cm⁻¹) and C-H vibrations for tert-butyl (~2960 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 208.1462 for C₁₃H₂₀O).
- X-ray crystallography : Resolve spatial arrangement of substituents, particularly the tert-butyl group’s orientation .
Q. What functional groups dictate the compound’s reactivity in substitution reactions?
The α,β-unsaturated ketone system enables conjugate additions, while the tert-butyl group imposes steric constraints:
- Nucleophilic attacks occur preferentially at the carbonyl carbon, but steric shielding may redirect reactivity to the cyclohexene double bond.
- Oxidation/Reduction : The ketone is reducible to a secondary alcohol (NaBH₄, LiAlH₄), but steric bulk may slow kinetics .
Advanced Research Questions
Q. What crystallographic refinement challenges arise with this compound, and how are they addressed?
- Disorder in tert-butyl groups : Common due to rotational freedom. Mitigated using SHELXL’s PART/SUMP instructions to model partial occupancy .
- Twinned crystals : Resolved via HKLF 5 mode in SHELX to merge overlapping reflections .
- High thermal motion : Anisotropic displacement parameters (ADPs) refine atomic vibrations, while Hirshfeld surface analysis validates intermolecular interactions .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
- Case example : NMR suggests equatorial tert-butyl placement, while X-ray shows axial orientation.
- Strategies :
Q. What computational tools predict the compound’s biological activity?
- Molecular docking (AutoDock Vina) screens against protein targets (e.g., cyclooxygenase-2 for anti-inflammatory potential).
- QSAR models correlate substituent effects (e.g., tert-butyl’s logP contribution) with bioactivity.
- ADMET prediction (SwissADME) evaluates pharmacokinetic properties, highlighting high membrane permeability due to hydrophobicity .
Q. How does steric hindrance influence regioselectivity in derivatization reactions?
- Case study : Attempted bromination at the cyclohexene β-position fails due to tert-butyl shielding.
- Workaround : Use directed ortho-metalation (DoM) with a directing group (e.g., –OMe) to bypass steric effects.
- Kinetic vs. thermodynamic control : Elevated temperatures favor less hindered pathways .
Methodological Tables
Q. Table 1. Comparative Crystallographic Data
Q. Table 2. Key Spectroscopic Peaks
| Technique | Observed Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 1.28 (s, 9H) | tert-butyl protons |
| ¹³C NMR | δ 207.4 | Ketone carbonyl |
| FT-IR | 1698 cm⁻¹ | C=O stretch |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
